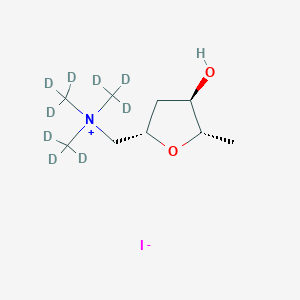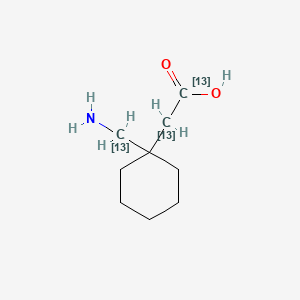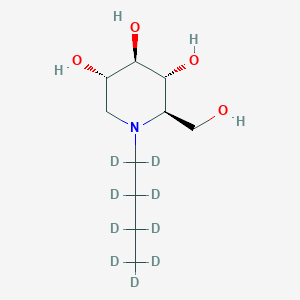
Miglustat-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Miglustat-d9, also known as N-Butyldeoxynojirimycin-d9, is a deuterium-labeled derivative of Miglustat. Miglustat is a small iminosugar molecule that inhibits glycosylceramide synthase, an enzyme crucial for the synthesis of glycosphingolipids. This compound is primarily used in the treatment of type I Gaucher disease and Niemann-Pick disease type C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Miglustat-d9 involves the incorporation of deuterium atoms into the Miglustat molecule. One common method is the reductive amination of 5-keto-D-glucose, followed by N-alkylation with deuterated butylamine. This process involves several steps, including protection and deprotection of hydroxyl groups, and the use of reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Miglustat-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like sodium azide and potassium cyanide are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Miglustat-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies due to its deuterium labeling.
Biology: Helps in studying glycosphingolipid metabolism and its role in cellular processes.
Medicine: Investigated for its potential in treating lysosomal storage disorders like Gaucher disease and Niemann-Pick disease type C.
Industry: Used in the development of new therapeutic agents and in pharmacokinetic studies to understand drug metabolism and distribution
Wirkmechanismus
Miglustat-d9 functions as a competitive and reversible inhibitor of glucosylceramide synthase. By inhibiting this enzyme, it reduces the synthesis of glycosphingolipids, which are involved in various cellular processes. This inhibition helps in managing conditions like Gaucher disease and Niemann-Pick disease type C by preventing the accumulation of glycosphingolipids in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Miglustat: The non-deuterated form of Miglustat-d9, used for similar therapeutic purposes.
Imiglucerase: An enzyme replacement therapy used in the treatment of Gaucher disease.
Eliglustat: Another glucosylceramide synthase inhibitor used for Gaucher disease
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic profile of the compound, making it more stable and providing valuable insights into drug metabolism and distribution .
Eigenschaften
Molekularformel |
C10H21NO4 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1/i1D3,2D2,3D2,4D2 |
InChI-Schlüssel |
UQRORFVVSGFNRO-VYNVFXNFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
Kanonische SMILES |
CCCCN1CC(C(C(C1CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)
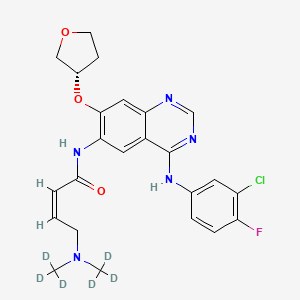

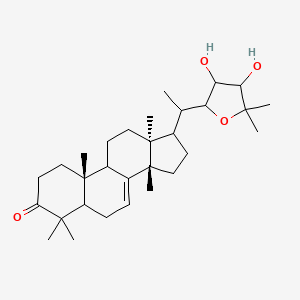
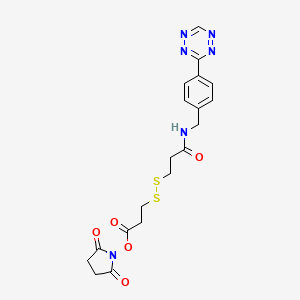

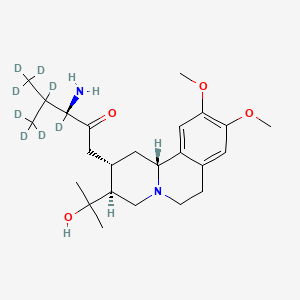
![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)
